1-(Difluoromethyl)-5-iodopyridin-2(1H)-one
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Overview
Description
1-(Difluoromethyl)-5-iodopyridin-2(1H)-one is a heterocyclic compound that contains both iodine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one typically involves the introduction of difluoromethyl and iodine groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-5-iodopyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(Difluoromethyl)-5-iodopyridin-2(1H)-one has several scientific research applications, including:
Pharmaceuticals: It can be used as a building block for the synthesis of biologically active molecules with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides with improved efficacy and safety profiles.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can facilitate its incorporation into larger molecular structures. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Difluoromethyl)-5-iodopyridin-2(1H)-one include other difluoromethylated and iodinated heterocycles, such as:
- 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one
- 1-(Difluoromethyl)-5-iodopyrimidin-2(1H)-one
- 1-(Difluoromethyl)-5-iodopyrazin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of difluoromethyl and iodine groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(difluoromethyl)-5-iodopyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHJXXACVJHKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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